4-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
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Overview
Description
4-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with the p53 protein , which plays a crucial role in regulating the cell cycle and preventing cancer.
Mode of Action
The compound 4-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine interacts with its targets, leading to significant changes in cellular processes. For instance, similar compounds have been shown to induce G2/M cell cycle arrest . This means that the compound prevents cells from dividing, which can help to slow the growth of cancer cells.
Biochemical Pathways
The compound this compound affects several biochemical pathways. It has been suggested that it can activate p53 via mitochondrial-dependent pathways . This activation can lead to an imbalance in the levels of key mitochondrial proteins such as Bcl-2 and Bax, resulting in apoptosis, or programmed cell death .
Result of Action
The result of the action of the compound this compound at the molecular and cellular level is the induction of apoptosis, or programmed cell death . This is achieved through the activation of p53, which leads to an imbalance in the levels of key mitochondrial proteins and the expression of caspases .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit anti-cancer activity against various cancer cell lines . They interact with key mitochondrial proteins such as Bcl-2 and Bax, altering their balance and resulting in apoptosis by accelerating the expression of caspases .
Cellular Effects
In cellular contexts, 4-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and its derivatives have been shown to induce G2/M cell cycle arrest . This compound increases the levels of p53 tremendously in treated cells, which regulates the equilibrium between rapid cell proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves the activation of p53, a key regulator of cell cycle and apoptosis . This compound can be considered as a potential small-molecule activator of p53 .
Temporal Effects in Laboratory Settings
Benzothiazole derivatives have been shown to exhibit anti-cancer activity with IC50 values ranging from 5.04–13 μM .
Metabolic Pathways
Benzothiazole derivatives have been shown to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method includes the reaction of 2-amino-6-methoxybenzothiazole with 4-ethoxybenzoic acid under specific conditions to form the desired product . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the positions activated by electron-donating groups like methoxy.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
4-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: Known for its anticancer activity.
N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Exhibits cytotoxicity against various cancer cell lines.
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: Evaluated for anti-inflammatory properties.
Uniqueness
4-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c1-3-22-12-5-4-6-13-15(12)19-17(23-13)20-16-18-11-8-7-10(21-2)9-14(11)24-16/h4-9H,3H2,1-2H3,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOJRWZBBLBTSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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